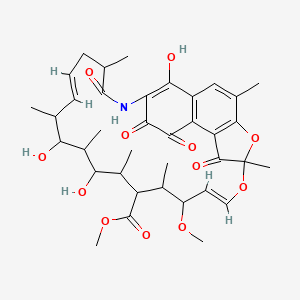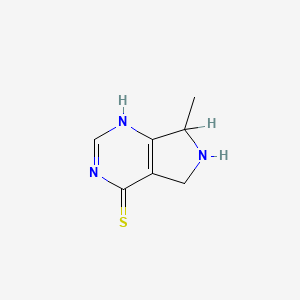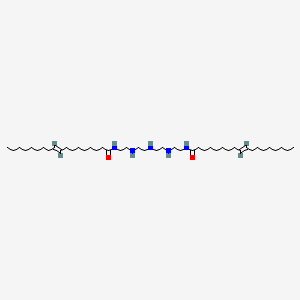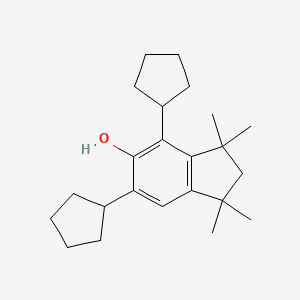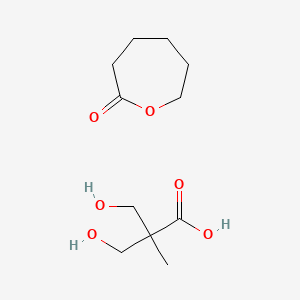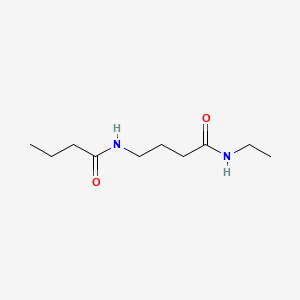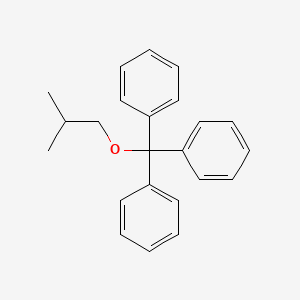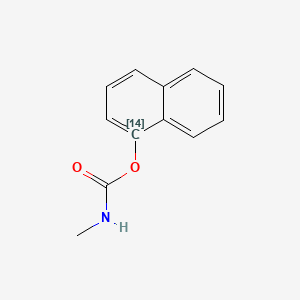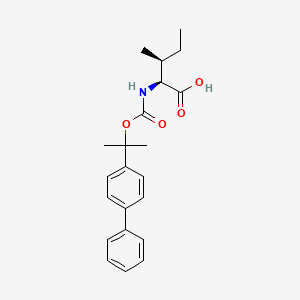
N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine is a complex organic compound that features a biphenyl group attached to an isoleucine moiety through a methylethoxycarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the methylethoxycarbonyl group: The biphenyl intermediate is then reacted with an isocyanate to form the methylethoxycarbonyl linkage.
Coupling with L-isoleucine: Finally, the methylethoxycarbonyl-biphenyl intermediate is coupled with L-isoleucine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine can undergo various chemical reactions, including:
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohol derivatives of the methylethoxycarbonyl group.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The biphenyl group imparts liquid crystalline properties, making this compound useful in the design of advanced materials for optoelectronic applications.
Biological Studies: It can serve as a probe to study protein-ligand interactions due to its ability to mimic natural amino acids.
Mécanisme D'action
The mechanism of action of N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine involves its interaction with specific molecular targets:
Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation by interacting with enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another biphenyl derivative with anti-inflammatory properties.
Biphenyl-based liquid crystals: Compounds with similar biphenyl structures used in materials science.
Uniqueness
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine is unique due to its combination of a biphenyl group with an amino acid, providing both structural rigidity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
47553-71-9 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C22H27NO4/c1-5-15(2)19(20(24)25)23-21(26)27-22(3,4)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-15,19H,5H2,1-4H3,(H,23,26)(H,24,25)/t15-,19-/m0/s1 |
Clé InChI |
MKKCVNJPERCQBR-KXBFYZLASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


